2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-yl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15;/h1-4,12H,5-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGUGDURUKGVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671791 | |
| Record name | 2-(Piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-36-4 | |
| Record name | 2-(Piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory, in the brain.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, such as acetylcholinesterase, resulting in the inhibition of the enzyme. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain.
Biological Activity
2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives, including this compound.
Mechanism of Action:
- The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 proteins. This mechanism was particularly noted in HepG2 liver cancer cells, where treatment resulted in cell cycle arrest and significant apoptosis induction .
- Molecular docking studies suggest that the compound interacts with multiple target enzymes, indicating its potential as a multi-targeted kinase inhibitor .
In Vitro Studies:
- A series of benzo[d]imidazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. The compound demonstrated promising IC50 values, indicating effective inhibition of cell proliferation. For example, certain derivatives showed IC50 values as low as 7.4 μM against specific cancer cell lines .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6i | HepG2 | 15.0 | Apoptosis induction |
| 11a | U87 | 45.2 | DNA topoisomerase inhibition |
| 12b | MCF7 | 25.72 | Multi-target kinase inhibition |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects.
Research Findings:
- Compounds derived from the benzo[d]imidazole structure were found to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. One derivative showed an IC50 of 0.86 μM for NO production and 1.87 μM for TNF-α production .
In Vivo Studies:
- In animal models, selected compounds demonstrated superior anti-inflammatory activity compared to standard treatments like ibuprofen, particularly in xylene-induced ear edema tests .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Antifungal Activity:
Chemical Reactions Analysis
Acylation Reactions
The secondary amines in the piperazine ring undergo acylation with electrophilic reagents. This reaction typically occurs under mild alkaline conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride | TEA in DCM, 25°C, 3 hrs | N-acetylated piperazine derivative | |
| Chlorosulfonic acid | 0–5°C, 1 hr | Sulfonated intermediate (precursor to SNAr) |
Example : Reaction with chlorosulfonic acid at 0–5°C forms a sulfonated intermediate, which subsequently undergoes nucleophilic aromatic substitution (SNAr) with amines like 1-methylpiperazine to yield functionalized derivatives .
Alkylation Reactions
The piperazine nitrogen atoms participate in alkylation via nucleophilic substitution:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃ in DMF, 40°C, 48 hrs | N-methylpiperazine derivative | |
| Biarylaldehydes | Reductive amination, NaBH₃CN | 5-Piperazinyl-benzimidazolones |
Key finding : Reductive amination with biarylaldehydes (e.g., 4-fluorobenzaldehyde) produces substituted benzimidazolones with enhanced receptor-binding affinity .
N-Oxidation
The piperazine ring undergoes oxidation to form N-oxide derivatives under controlled conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| m-CPBA | DCM, 0°C to 25°C, 12 hrs | Piperazine N-oxide |
This modification alters electron density, potentially enhancing solubility and bioactivity .
Coordination Chemistry
The piperazine nitrogen atoms act as ligands in metal coordination complexes:
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cd(II) | Methanol, reflux | [Cd(C₁₁H₁₃N₄)Cl₂] |
These complexes exhibit unique stereoelectronic properties relevant to catalytic applications .
Acid-Base Reactions
The hydrochloride salt undergoes deprotonation in basic media:
| Base | Conditions | Product | Reference |
|---|---|---|---|
| NaOH | Aqueous, 25°C | Free base (2-(piperazin-1-yl)-1H-benzimidazole) |
The free base shows increased reactivity in subsequent alkylation or acylation reactions .
Nucleophilic Aromatic Substitution (SNAr)
The benzoimidazole moiety participates in SNAr reactions at electron-deficient positions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 4-tert-Butylbenzyl chloride | DMF, 40°C, 72 hrs | 1-(4-tert-Butylbenzyl)-benzimidazole derivative |
Critical Analysis of Reaction Pathways
-
Steric effects : Bulky substituents on the benzoimidazole ring reduce reaction rates at the piperazine nitrogens .
-
pH dependence : Acylation efficiency drops below pH 8 due to protonation of piperazine amines .
-
Regioselectivity : Electrophiles preferentially attack the less hindered piperazine nitrogen .
Experimental protocols consistently emphasize chromatographic purification (C18 reverse-phase columns) and characterization via
-NMR and HRMS to verify reaction outcomes .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights structural variations, biological activities, and synthesis routes of compounds analogous to 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride:
Key Research Findings
- Anticancer Activity : Derivatives of this compound, such as thiourea 4a–j, showed potent activity against MCF-7 (ER+) and MDA-MB-231 (triple-negative) breast cancer cell lines, with IC₅₀ values ranging from 2.1–15.3 μM .
- Synthetic Efficiency : The target compound is synthesized in high yields (>70%) via one-step reactions with isothiocyanates, whereas sulfonylpiperazine analogs require harsher conditions (e.g., chlorosulfonic acid) .
Physicochemical and Pharmacokinetic Differences
| Parameter | Target Compound | Sulfonylpiperazine Analog | Piperidine Derivative |
|---|---|---|---|
| Solubility | High (mono-HCl) | Moderate (sulfonyl group) | Low (lipophilic ethoxyethyl) |
| Molecular Weight | 238.72 | ~450 (estimated) | 289.20 |
| LogP | ~1.5 (predicted) | ~2.8 (sulfonyl group) | ~3.1 (piperidine + ethoxyethyl) |
| Stability | Stable at RT | Sensitive to hydrolysis | Stable (aliphatic chain) |
Discussion of Comparative Advantages and Limitations
Preparation Methods
General Synthetic Route
The synthesis typically begins with benzimidazole or substituted benzimidazole derivatives, followed by nucleophilic substitution or coupling reactions to introduce the piperazine ring at the 2-position. The hydrochloride salt form is obtained by treatment with hydrochloric acid to improve solubility and stability.
Detailed Preparation Methodology
Reaction Conditions and Reagents
| Parameter | Description / Conditions |
|---|---|
| Starting material | Benzimidazole or 2-substituted benzimidazole |
| Halogenation agent | Chloromethyl or bromomethyl reagents |
| Nucleophile | Piperazine |
| Solvent | Polar aprotic solvents such as N,N-Dimethylformamide (DMF), 1,4-dioxane |
| Temperature | Reflux at 80°C for 12–14 hours |
| Molar ratios | Equimolar amounts of benzimidazole derivative and piperazine |
| Work-up | Cooling, solvent evaporation, washing with cold water |
| Purification | Recrystallization from ethanol-water mixtures |
| Salt formation | Addition of hydrochloric acid to form hydrochloride salt |
This method is exemplified in the synthesis of 2-(2-(substituted piperazin-1-yl)phenyl)-1H-benzo[d]imidazoles, where the reaction mixture is refluxed in 1,4-dioxane for 14 hours with continuous stirring, followed by purification steps.
Optimization Parameters
- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency by stabilizing charged intermediates.
- Temperature Control: Maintaining reflux temperature (~80°C) ensures reaction completion without significant side reactions.
- Reaction Time: Extended reflux (12–14 hours) is necessary for complete conversion.
- pH and Salt Formation: Post-synthesis acidification with HCl yields the hydrochloride salt, improving solubility and stability.
- Purification: Recrystallization from ethanol-water mixtures (4:6) affords high purity products.
Representative Data Table of Synthesized Derivatives
| Compound ID | Substituent on Piperazine | Yield (%) | Melting Point (°C) | Rf Value (TLC) | Solvent System for Recrystallization |
|---|---|---|---|---|---|
| 3a | Unsubstituted Piperazine | 75–85 | 210–215 | 0.45 | Ethanol:Water (4:6) |
| 3c | Substituted (e.g., alkyl) | 70–80 | 205–210 | 0.48 | Ethanol:Water (4:6) |
| 3e | Electron donating group | 78–82 | 212–218 | 0.43 | Ethanol:Water (4:6) |
| 3g | Electron withdrawing group | 72–80 | 208–213 | 0.46 | Ethanol:Water (4:6) |
Data adapted from synthesis studies of substituted piperazinyl benzimidazoles.
Mechanistic Insights and Reaction Pathways
- The benzimidazole core undergoes nucleophilic aromatic substitution (SNAr) at the 2-position.
- Piperazine acts as a nucleophile attacking the electrophilic halomethyl intermediate.
- Steric and electronic effects influence regioselectivity and reaction rates; bulky substituents on the benzimidazole ring can reduce nucleophilic substitution efficiency.
- Triethylamine or other bases may be used to neutralize HCl generated during salt formation, improving yields.
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the substitution pattern on benzimidazole and piperazine rings.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation.
- Infrared Spectroscopy (IR): Detects characteristic functional groups, e.g., N-H stretching.
- Elemental Analysis: Confirms stoichiometry of hydrochloride salt.
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.
Comparative Analysis with Related Compounds
| Parameter | 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride | Sulfonylpiperazine Analogues | Piperidine Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | 238.72 | ~450 (estimated) | 289.20 |
| Solubility | High (hydrochloride salt) | Moderate | Low (lipophilic) |
| LogP (Predicted) | ~1.5 | ~2.8 | ~3.1 |
| Stability | Stable at room temperature | Sensitive to hydrolysis | Stable (aliphatic chain) |
| Synthetic Yield | 70–85% | Lower yields due to harsher conditions | Moderate yields |
| Typical Reaction Conditions | Reflux in DMF or 1,4-dioxane, 12–14 h | Requires chlorosulfonic acid | Reflux in polar solvents |
Research Findings and Case Studies
- Thiourea Derivative Synthesis: Yield improvements from <30% to 75–85% were achieved by increasing triethylamine equivalents and using dry DMF to minimize hydrolysis.
- Biological Activity Correlation: Substituent effects on the piperazine ring influence anticancer and antimicrobial activity, emphasizing the importance of precise synthetic control.
- Salt Form Stability: Hydrochloride salt form enhances aqueous solubility, critical for pharmacological evaluation.
Summary of Preparation Methodology
| Step | Procedure Description | Key Parameters | Outcome |
|---|---|---|---|
| 1 | Halomethylation of benzimidazole | Controlled temperature (20–35°C) | Electrophilic intermediate |
| 2 | Nucleophilic substitution with piperazine | Reflux at 80°C, 12–14 h | Formation of 2-(piperazin-1-yl)benzimidazole |
| 3 | Work-up and solvent removal | Reduced pressure distillation | Crude product |
| 4 | Salt formation with HCl | 0–25°C, stirring | Hydrochloride salt |
| 5 | Purification by recrystallization | Ethanol-water (4:6) | High purity crystalline compound |
Q & A
Q. What are the established synthetic routes for 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, often starting with benzimidazole precursors. A common method involves reacting this compound with substituted isothiocyanates or isocyanates in the presence of triethylamine to form thiourea or urea derivatives . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst use : Triethylamine acts as both a base and catalyst, improving yields by neutralizing HCl byproducts.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally similar benzimidazole-piperazine derivatives exhibit:
- Anticancer activity : Thiourea derivatives induce apoptosis in breast cancer cell lines via caspase-3 activation .
- Enzyme inhibition : Analogues like K-604 (a benzimidazole-based ACAT inhibitor) show therapeutic potential in dyslipidemia .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies involving benzimidazole-piperazine derivatives?
Discrepancies often arise from:
- Substituent effects : Modifications to the sulfonyl or thiophene groups (e.g., in 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole) alter binding affinities to targets like kinases or GPCRs .
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., pH, incubation time) to ensure reproducibility .
Q. What strategies enhance the solubility and stability of this hydrochloride salt in pharmacological studies?
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to improve aqueous solubility without precipitation .
- Salt forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) for pH-dependent stability in buffers .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to ACAT2 or serotonin receptors, leveraging crystal structures from the PDB .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or cytotoxic activities .
Q. What are the key structure-activity relationship (SAR) trends for benzimidazole-piperazine derivatives?
- Piperazine modifications : N-substitution (e.g., ethylsulfonyl groups) enhances metabolic stability .
- Benzimidazole substitution : Electron-withdrawing groups (e.g., chloro, nitro) at the 5-position improve kinase inhibition .
Methodological Case Studies
Case Study: Optimizing a Thiourea Derivative Synthesis
- Challenge : Low yields (<30%) in thiourea formation.
- Solution : Increase triethylamine equivalents (from 1.2 to 2.5 eq.) and use dry DMF to minimize hydrolysis .
- Outcome : Yields improved to 75–85% with >95% purity (HPLC).
Case Study: Addressing Apoptosis Mechanism Contradictions
- Conflict : Some studies report caspase-3 activation, while others suggest caspase-independent pathways.
- Resolution : Use caspase inhibitors (e.g., Z-VAD-FMK) in viability assays to delineate pathways .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
